molecular formula C16H13F3N2O4S B2994187 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797719-12-0

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2994187
CAS No.: 1797719-12-0
M. Wt: 386.35
InChI Key: PQMXDQZUQOYKTE-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic sulfonamide derivative characterized by a benzoxazole heterocycle and a substituted phenyl group.

Key structural features include:

  • Benzoxazole core: A bicyclic structure with oxygen and nitrogen atoms, influencing electronic properties and binding interactions.
  • Methanesulfonamide linker: Provides hydrogen-bonding capabilities and rigidity.
  • Substituted phenyl group: The 2-methoxy-5-trifluoromethylphenyl group enhances steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S/c1-24-15-7-6-10(16(17,18)19)8-12(15)21-26(22,23)9-13-11-4-2-3-5-14(11)25-20-13/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXDQZUQOYKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methanesulfonamide group is then introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base such as triethylamine. The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Chemical Reactions Analysis

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

SR141716A (Rimonabant)

  • Structure : N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride.
  • Key Differences: Lacks a benzoxazole core but shares a sulfonamide group. The pyrazole ring and chlorinated phenyl groups confer cannabinoid receptor (CB1) inverse agonist activity.
  • Activity : Selective CB1 antagonist used for obesity treatment (withdrawn due to side effects) .

Sch225336

  • Structure : Bis-sulfone derivative with methoxyphenyl and methanesulfonamide groups.
  • Key Differences : Contains dual sulfonyl groups and a different aromatic substitution pattern. Demonstrates CB2 receptor selectivity, unlike the target compound’s unconfirmed pharmacological profile .

Table 1: Comparison with Pharmaceutical Sulfonamides

Compound Core Structure Key Substituents Receptor Target Application
Target Compound Benzoxazole 2-Methoxy-5-CF₃-phenyl, sulfonamide Unknown Under investigation
SR141716A Pyrazole Dichlorophenyl, piperidinyl CB1 Obesity (historical)
Sch225336 Bis-sulfone Methoxyphenyl sulfonyl groups CB2 Experimental CB2 modulator

Sulfonylurea Herbicides

Triflusulfuron Methyl

  • Structure : Methyl ester of a sulfonylurea with a trifluoroethoxy-triazine group.
  • Key Differences : Sulfonylurea bridge (SO₂NHCONH) instead of methanesulfonamide. The triazine ring and trifluoroethoxy group confer herbicidal activity via acetolactate synthase inhibition .

Metsulfuron Methyl

  • Structure : Sulfonylurea with a methoxy-methyl-triazine group.
  • Key Differences : Similar sulfonylurea backbone but lacks trifluoromethyl substituents. Used for broadleaf weed control .

Table 2: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Substituents Functional Group Application
Target Compound Benzoxazole 2-Methoxy-5-CF₃-phenyl Methanesulfonamide Potential pharmaceutical
Triflusulfuron Methyl Triazine Trifluoroethoxy, methyl ester Sulfonylurea Herbicide
Metsulfuron Methyl Triazine Methoxy-methyl, methyl ester Sulfonylurea Herbicide

Structurally Related Methanesulfonamides

N-[3-Methoxy-4-(4-Methylpyrimidin-5-yl)phenyl]methanesulfonamide (CAS 1357093-53-8)

  • Structure : Methanesulfonamide linked to a pyrimidine-substituted phenyl group.
  • Key Differences : Pyrimidine ring replaces benzoxazole, and the methoxy group is at the 3-position instead of 2-position. Such changes may alter solubility and target affinity .

Table 3: Comparison with Methanesulfonamide Analogs

Compound Aromatic Core Substituent Positions Heterocycle Potential Use
Target Compound Benzoxazole 2-Methoxy, 5-CF₃ Benzoxazole Pharmaceuticals
CAS 1357093-53-8 Phenyl-pyrimidine 3-Methoxy, 4-methylpyrimidin-5-yl Pyrimidine Research compound

Key Findings and Implications

Structural Determinants of Activity :

  • The benzoxazole core and trifluoromethyl group distinguish the target compound from sulfonylurea herbicides (triazine-based) and pyrazole-containing pharmaceuticals.
  • Methoxy positioning (e.g., 2- vs. 3-) influences steric interactions, as seen in CAS 1357093-53-8 .

Functional Group Impact: Sulfonamides (target compound) vs.

Trifluoromethyl Role :

  • Enhances metabolic stability and lipophilicity in both pharmaceuticals (e.g., Sch225336) and agrochemicals (e.g., triflusulfuron methyl) .

Unresolved Questions :

  • The target compound’s biological targets and efficacy remain uncharacterized in the provided evidence, warranting further investigation.

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide is a member of the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole moiety linked to a methanesulfonamide group, which contributes to its chemical properties and biological activity. The trifluoromethyl and methoxy substituents on the phenyl ring enhance its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549, H1975
  • Colorectal Cancer : HCT-116, HT-29

A study reported that certain benzoxazole derivatives had IC50 values ranging from 2.382.38 to 8.13μM8.13\mu M, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, one study indicated that increasing concentrations of a related compound led to a higher percentage of early apoptotic cells in treated cultures .

Antimicrobial Activity

In addition to anticancer properties, benzoxazole derivatives have been evaluated for antimicrobial activity. While the overall antibacterial potential may not be exceptionally high, selective activity against Gram-positive bacteria has been noted. For instance, minimal inhibitory concentrations (MICs) for certain derivatives were assessed against Bacillus subtilis and Escherichia coli, showing promising results for specific compounds .

Case Studies and Experimental Data

CompoundCell LineIC50 (μM\mu M)Mechanism
Compound 1MCF-7 (Breast)2.38Apoptosis induction
Compound 2A549 (Lung)3.77Cell cycle arrest
Compound 3HCT-116 (Colorectal)5.59Inhibition of proliferation

Clinical Applications

Research has suggested potential therapeutic applications for This compound in treating various conditions:

  • Cancer Therapy : Given its cytotoxic effects on cancer cells, this compound could be developed as an anticancer agent.
  • Antimicrobial Treatments : Its selective antibacterial properties may lead to new treatments for infections caused by resistant strains.

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